molecular formula C23H33N3O2S B4723047 4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide

4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B4723047
M. Wt: 415.6 g/mol
InChI Key: LQBIEYKCNISWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide, also known as ADP, is a chemical compound that has been studied for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act by inhibiting the growth of cancer cells and reducing insulin resistance in diabetes. 4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as increase the uptake of glucose by cells in the body.
Biochemical and Physiological Effects:
4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce insulin resistance, and increase glucose uptake by cells in the body. 4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide in lab experiments is that it has been shown to have antitumor activity in vitro, which makes it a promising candidate for further studies. However, one limitation is that the mechanism of action of 4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide is not fully understood, which makes it difficult to design experiments to fully investigate its therapeutic potential.

Future Directions

There are several future directions for research on 4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide. One area of research could be to further investigate the mechanism of action of 4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide, in order to fully understand its therapeutic potential. Another area of research could be to investigate the potential use of 4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide in combination with other drugs, in order to enhance its therapeutic effects. Additionally, further studies could be conducted to investigate the potential use of 4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide in the treatment of other diseases, such as neurodegenerative diseases.

Scientific Research Applications

4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antitumor activity in vitro, as well as in vivo in animal models. 4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects in animal models.

properties

IUPAC Name

4-(1-adamantyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2S/c1-27-19-3-4-20(21(12-19)28-2)24-22(29)25-5-7-26(8-6-25)23-13-16-9-17(14-23)11-18(10-16)15-23/h3-4,12,16-18H,5-11,13-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBIEYKCNISWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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